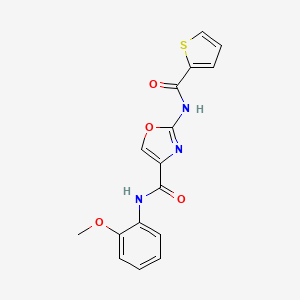

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide

Description

N-(2-Methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a thiophene-2-amido group at position 2 and a 2-methoxyphenyl carboxamide at position 4. This structural arrangement confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery. The oxazole ring contributes to metabolic stability, while the thiophene and methoxyphenyl groups modulate electronic and steric interactions, influencing binding affinity and solubility.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-22-12-6-3-2-5-10(12)17-14(20)11-9-23-16(18-11)19-15(21)13-7-4-8-24-13/h2-9H,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZBWXUZAALDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the thiophene-2-carboxamido group: This step may involve amide bond formation using reagents like carbodiimides.

Attachment of the 2-methoxyphenyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This might involve:

Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Modulating cellular processes: Influencing cell signaling, metabolism, or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Oxazole/Thiophene Motifs

Table 1: Structural and Functional Comparison

Key Observations :

- Oxazole vs. Thiazole : Replacement of oxazole with thiazole (as in ) introduces sulfur, enhancing antibacterial activity but reducing metabolic stability .

- Substituent Impact : The 2-methoxyphenyl group is shared with compounds in and , but its attachment via an ethyl chain () increases lipophilicity compared to direct linkage in the target compound.

Pharmacological Activity Comparison

Table 2: Activity Profiles of Analogues

Key Findings :

- Anti-cancer acetamides () highlight the role of sulfonyl and quinazoline groups, contrasting with the oxazole-thiophene synergy in the target molecule .

Biological Activity

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural components:

- Aromatic ring : 2-methoxyphenyl

- Heterocyclic moiety : Thiophene

- Oxazole ring : Contributes to its biological activity

- Amide functional group : Enhances solubility and bioavailability

Biological Activity Overview

Research indicates that compounds containing oxazole and thiophene derivatives exhibit various biological activities, including:

- Anticancer effects

- Antimicrobial properties

- Anti-inflammatory activities

Anticancer Activity

Studies have shown that this compound displays significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

The IC50 value represents the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The anticancer mechanism of this compound may involve:

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins like p53 and activation of caspase pathways have been observed in treated cells .

- Cell Cycle Arrest : Flow cytometry analysis indicates that this compound can induce G0-G1 phase arrest in cancer cells, preventing further proliferation .

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or survival pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Phenyl Ring : Electron-withdrawing groups (EWGs) enhance activity by increasing electron density at reactive sites.

- Variations in the Oxazole Ring : Different substitutions can lead to variations in potency and selectivity against cancer cell lines .

Case Studies

Several studies have focused on similar compounds to elucidate their biological potential:

- Study on Oxadiazole Derivatives : Research indicated that modifications to oxadiazole derivatives resulted in enhanced cytotoxicity against MCF-7 cells, suggesting a promising avenue for developing new anticancer agents .

- Thiazole Derivatives in Antimalarial Activity : A study highlighted how thiazole derivatives exhibited potent antimalarial effects with low toxicity, demonstrating the versatility of these heterocycles in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.